molecular formula C17H22N4O2 B10823402 EJ6L4Kqy33

EJ6L4Kqy33

Cat. No.: B10823402
M. Wt: 314.4 g/mol
InChI Key: SHELRBQJCJWWQC-UHFFFAOYSA-N
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Description

    AMP-4en-PINACA: or ) belongs to the class of synthetic cannabinoids.

  • Structurally, it features an indazole core with a pent-4-en-1-yl side chain and a carboxamide group.
  • Researchers primarily study this compound for its psychoactive effects and potential therapeutic applications.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for AMP-4en-PINACA are not widely documented. researchers likely employ multistep organic synthesis to create this compound.

      Reaction Conditions: Specific reaction conditions remain proprietary, but they likely involve coupling reactions, amidation, and functional group transformations.

      Industrial Production: Information on industrial-scale production methods is scarce due to its status as a research chemical.

  • Chemical Reactions Analysis

      Reactivity: AMP-4en-PINACA may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Researchers might use reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).

      Major Products: These reactions can yield derivatives with modified functional groups, such as hydroxylated or halogenated analogs.

  • Scientific Research Applications

      Forensic Chemistry: AMP-4en-PINACA is relevant in forensic toxicology, where it appears as a designer drug or a ‘legal’ alternative to cannabis.

      Biological Studies: Researchers investigate its binding affinity to cannabinoid receptors (CB₁ and CB₂) and its impact on the endocannabinoid system.

      Medicinal Potential: Although not approved for medical use, its effects on pain management, appetite regulation, and mood modulation warrant exploration.

  • Mechanism of Action

      Cannabinoid Receptor Agonism: AMP-4en-PINACA likely acts as a CB₁ and CB₂ receptor agonist, affecting neurotransmitter release and signaling pathways.

      Neurotransmitter Modulation: It may alter dopamine, serotonin, and glutamate levels, contributing to its psychoactive effects.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H22N4O2

    Molecular Weight

    314.4 g/mol

    IUPAC Name

    N-(1-amino-1-oxobutan-2-yl)-1-pent-4-enylindazole-3-carboxamide

    InChI

    InChI=1S/C17H22N4O2/c1-3-5-8-11-21-14-10-7-6-9-12(14)15(20-21)17(23)19-13(4-2)16(18)22/h3,6-7,9-10,13H,1,4-5,8,11H2,2H3,(H2,18,22)(H,19,23)

    InChI Key

    SHELRBQJCJWWQC-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C

    Origin of Product

    United States

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